molecular formula C7H4BrNO2 B13548565 2-bromo-5H,7H-furo[3,4-b]pyridin-5-one

2-bromo-5H,7H-furo[3,4-b]pyridin-5-one

Cat. No.: B13548565
M. Wt: 214.02 g/mol
InChI Key: CNODPXLYSBYVKE-UHFFFAOYSA-N
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Description

2-Bromo-5H,7H-furo[3,4-b]pyridin-5-one is a halogenated derivative of the parent compound 5H,7H-furo[3,4-b]pyridin-5-one (CAS: 5657-51-2), which has a molecular formula of C₇H₅NO₂ and an average mass of 135.122 g/mol . The brominated variant introduces a bromine atom at position 2 of the fused furo-pyridinone ring system, altering its electronic and steric properties. This compound is hypothesized to serve as a key intermediate in pharmaceutical or materials chemistry due to bromine’s role in facilitating cross-coupling reactions or enhancing lipophilicity .

Properties

Molecular Formula

C7H4BrNO2

Molecular Weight

214.02 g/mol

IUPAC Name

2-bromo-7H-furo[3,4-b]pyridin-5-one

InChI

InChI=1S/C7H4BrNO2/c8-6-2-1-4-5(9-6)3-11-7(4)10/h1-2H,3H2

InChI Key

CNODPXLYSBYVKE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=N2)Br)C(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5H,7H-furo[3,4-b]pyridin-5-one typically involves the bromination of furo[3,4-b]pyridin-5-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5H,7H-furo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The furan and pyridine rings can be subjected to oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Coupling Reactions: Palladium catalysts and ligands are often used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-5H,7H-furo[3,4-b]pyridin-5-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-5H,7H-furo[3,4-b]pyridin-5-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific bioactive derivative being studied .

Comparison with Similar Compounds

Chlorinated Derivatives

  • 2,3-Dichloro-5H,7H-furo[3,4-b]pyridin-5-one (C₇H₃Cl₂NO₂, MW: 206.01 g/mol): This dichloro derivative is commercially available as a building block, priced at €903/50mg . The dual chlorine substituents increase electrophilicity, making it reactive in nucleophilic substitutions. Compared to the bromo analog, its lower molecular weight and smaller atomic radius may enhance solubility in polar solvents.
  • Chlorine at position 4 directs reactivity toward electrophilic aromatic substitution, contrasting with bromine’s preference for transition metal-catalyzed reactions .

Brominated vs. Chlorinated Derivatives

Property 2-Bromo Derivative (C₇H₄BrNO₂) 2,3-Dichloro Derivative (C₇H₃Cl₂NO₂)
Molecular Weight 214.02 g/mol (calc.) 206.01 g/mol
Reactivity Suzuki coupling, SNAr Nucleophilic substitution
Lipophilicity (LogP) Higher (Br > Cl) Lower
Cost Not listed €903/50mg

Bromine’s larger atomic size and polarizability may increase steric hindrance but improve metabolic stability in drug candidates compared to chlorine .

Comparison with Pyrrolo[3,4-b]pyridin-5-one Derivatives

Pyrrolo[3,4-b]pyridin-5-ones replace the furan oxygen with a pyrrole nitrogen, creating aza-analogues with distinct bioactivity:

  • 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (C₈H₆N₂O, MW: 146.15 g/mol):
    This spirocyclic compound is a solid (mp: 200–205°C) used in synthesizing antidiabetic and antitumoral agents. Its saturated dihydro ring enhances conformational rigidity, favoring target binding in medicinal chemistry .
  • 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (C₇H₅ClN₂O, MW: 168.58 g/mol): The chloro substituent enables functionalization via cross-coupling, similar to brominated furo-pyridinones. However, the pyrrolo ring’s nitrogen increases basicity, altering solubility and pharmacokinetics .

Key Structural Differences:

  • Furo vs. Pyrrolo Rings: The furan oxygen in furo-pyridinones contributes to electron-deficient aromatic systems, whereas pyrrolo nitrogen enhances electron richness, affecting redox properties and interaction with biological targets .
  • Bioactivity : Pyrrolo derivatives are documented as dipeptidyl peptidase-4 (DPP4) inhibitors and antiviral agents, while furo analogs lack direct bioactivity reports but may serve as precursors .

Comparison with Aryl-Substituted Furo-pyridinones

Complex derivatives like 7,7-bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5-one (CAS: 132467-74-4) feature bulky aryl groups that enable applications in thermochromic pigments . These substituents drastically alter properties:

  • Solubility : Aryl groups increase hydrophobicity, contrasting with bromine’s moderate lipophilicity.
  • Optical Properties : Extended conjugation in aryl derivatives shifts absorption spectra, making them suitable for dyes, whereas bromine’s electron-withdrawing effects may quench fluorescence .

Data Tables

Table 1: Molecular Data for Furo-pyridinone Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Applications References
2-Bromo-5H,7H-furo[3,4-b]pyridin-5-one C₇H₄BrNO₂ Br at position 2 214.02 (calc.) Pharmaceutical intermediate
2,3-Dichloro-5H,7H-furo[3,4-b]pyridin-5-one C₇H₃Cl₂NO₂ Cl at 2 and 3 206.01 Organic synthesis
7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]... C₃₁H₃₆N₄O₄ Aryl groups at 7 544.65 Thermochromic pigments

Table 2: Bioactive Pyrrolo-pyridinone Derivatives

Compound Name Molecular Formula Key Features Bioactivity References
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one C₈H₆N₂O Spirocyclic structure Antidiabetic agents
2-Chloro-6,7-dihydro-5H-pyrrolo[...] C₇H₅ClN₂O Chlorine substituent Drug intermediate

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